molecular formula C17H17ClN6O2S2 B2617096 2-(2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide CAS No. 1251632-30-0

2-(2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide

Cat. No.: B2617096
CAS No.: 1251632-30-0
M. Wt: 436.93
InChI Key: OEGXKFQHSOCNAW-UHFFFAOYSA-N
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Description

2-(2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide is a complex organic compound featuring a thiazole ring, a pyridine ring, and various functional groups. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring is introduced through nucleophilic substitution reactions, where a chloropyridine derivative reacts with an amine group.

    Acylation and Amidation: The final steps involve acylation and amidation reactions to introduce the acetamido and carboxamide groups, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and pyridine rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiazole or pyridine derivatives.

Scientific Research Applications

2-(2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole structure.

Uniqueness

2-(2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and application.

Properties

IUPAC Name

2-[[2-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]acetyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN6O2S2/c1-9-14(15(26)24(2)3)28-17(20-9)23-13(25)6-11-8-27-16(21-11)22-12-5-4-10(18)7-19-12/h4-5,7-8H,6H2,1-3H3,(H,19,21,22)(H,20,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGXKFQHSOCNAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CC2=CSC(=N2)NC3=NC=C(C=C3)Cl)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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